molecular formula C21H16BrCl2NO B2558539 2-(4-bromophenyl)-1-(3,4-dichlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 1024141-55-6

2-(4-bromophenyl)-1-(3,4-dichlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No.: B2558539
CAS No.: 1024141-55-6
M. Wt: 449.17
InChI Key: LSNOPVZBXBQPRS-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-1-(3,4-dichlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound with a unique structure that includes bromine, chlorine, and methyl groups attached to an indole core

Scientific Research Applications

2-(4-bromophenyl)-1-(3,4-dichlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1-(3,4-dichlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multi-step organic reactions. The process often starts with the preparation of the indole core, followed by the introduction of bromine and chlorine substituents through electrophilic aromatic substitution reactions. The methyl group is usually introduced via alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-1-(3,4-dichlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-(3,4-dichlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-bromophenyl)-1-(3,4-dichlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one stands out due to its unique indole core structure and the specific arrangement of bromine, chlorine, and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(3,4-dichlorophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrCl2NO/c1-12-8-20-16(21(26)9-12)11-19(13-2-4-14(22)5-3-13)25(20)15-6-7-17(23)18(24)10-15/h2-7,10-12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNOPVZBXBQPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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